molecular formula C16H30Cl2O2 B13771745 Tetradecyl dichloroacetate CAS No. 83005-02-1

Tetradecyl dichloroacetate

Cat. No.: B13771745
CAS No.: 83005-02-1
M. Wt: 325.3 g/mol
InChI Key: JFGNOMDHPRPBJP-UHFFFAOYSA-N
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Description

Tetradecyl dichloroacetate: is an organic compound that belongs to the family of dichloroacetates, which are esters of dichloroacetic acid. The molecular formula of this compound is C16H30Cl2O2 . This compound is characterized by the presence of a tetradecyl group (a 14-carbon chain) attached to the dichloroacetate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with tetradecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity dichloroacetic acid and tetradecanol, along with efficient separation and purification techniques, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Tetradecyl dichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Scientific Research Applications

Chemistry: Tetradecyl dichloroacetate is used as a reagent in organic synthesis to introduce the dichloroacetate moiety into various molecules. It is also used in the study of esterification and hydrolysis reactions .

Biology: In biological research, this compound is used to study the effects of dichloroacetate esters on cellular metabolism and enzyme activity. It is particularly useful in investigating the inhibition of pyruvate dehydrogenase kinase, which plays a role in cellular respiration .

Medicine: It is being studied for its effects on tumor growth and its potential use in combination with other anticancer agents .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its unique chemical properties make it valuable in the production of specialty chemicals .

Mechanism of Action

The primary mechanism of action of tetradecyl dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This enzyme regulates the activity of the pyruvate dehydrogenase complex, which is crucial for cellular respiration. By inhibiting pyruvate dehydrogenase kinase, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing cellular respiration and energy production . This mechanism is particularly relevant in cancer research, where altered cellular metabolism is a hallmark of cancer cells .

Properties

CAS No.

83005-02-1

Molecular Formula

C16H30Cl2O2

Molecular Weight

325.3 g/mol

IUPAC Name

tetradecyl 2,2-dichloroacetate

InChI

InChI=1S/C16H30Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16(19)15(17)18/h15H,2-14H2,1H3

InChI Key

JFGNOMDHPRPBJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

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